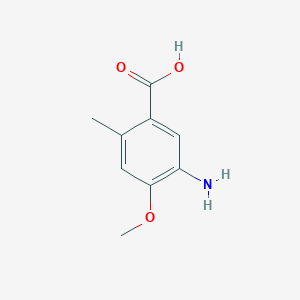
6,4'-Dibromoflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,4’-Dibromoflavone is a synthetic flavonoid compound characterized by the presence of bromine atoms at the 6 and 4’ positions of the flavone structure. Flavones are a class of flavonoids with a backbone structure of 2-phenylchromen-4-one. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,4’-Dibromoflavone typically involves the bromination of flavone derivatives. One common method includes the use of bromine or bromine-containing reagents under controlled conditions. For example, the bromination of flavone can be achieved using bromine in acetic acid or a mixture of bromine and a suitable solvent like chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of 6,4’-Dibromoflavone may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors or large batch reactors to handle the increased volume. The choice of solvent, temperature control, and purification steps are critical to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
6,4’-Dibromoflavone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN₃) or thiourea under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted flavones with different functional groups replacing the bromine atoms.
科学研究应用
6,4’-Dibromoflavone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives and as a model compound in studying bromination reactions.
Biology: Researchers investigate its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed to confirm these effects.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism by which 6,4’-Dibromoflavone exerts its effects is not fully understood but is believed to involve interactions with various molecular targets and pathways. Potential mechanisms include:
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Enzyme Inhibition: It could inhibit specific enzymes involved in inflammatory or cancer pathways, thereby reducing disease progression.
Signal Transduction Modulation: It might affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
相似化合物的比较
Similar Compounds
6-Bromoflavone: A mono-brominated flavone with similar but less pronounced biological activities.
4’-Bromoflavone: Another mono-brominated derivative with distinct properties and applications.
6,4’-Dihydroxyflavone: A hydroxylated flavone with different reactivity and biological effects.
Uniqueness
6,4’-Dibromoflavone is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to mono-brominated or hydroxylated flavones. This dual bromination can enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic applications.
属性
分子式 |
C15H8Br2O2 |
|---|---|
分子量 |
380.03 g/mol |
IUPAC 名称 |
6-bromo-2-(4-bromophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Br2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
InChI 键 |
YCZRTOOLBBTTDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)

![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)







![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)

![7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one](/img/structure/B12101985.png)
